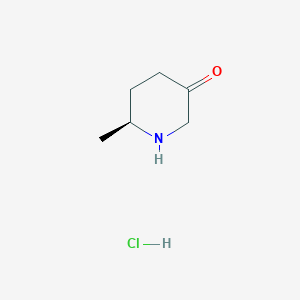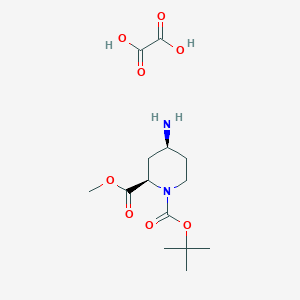
(6S)-6-Methylpiperidin-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6S)-6-Methylpiperidin-3-one hydrochloride” is a chemical compound with the molecular formula C6H12ClNO . It is a structure that has been identified and cataloged in chemical databases .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 113.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass are 113.084063974 g/mol . The compound has a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación
6-MPH has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including drugs for the treatment of cancer, HIV, and other diseases. It has also been studied for its potential use in the synthesis of various organic compounds, such as dyes and pigments. Additionally, 6-MPH has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 6-MPH is not fully understood. However, it is believed that the compound acts as a proton donor, which can promote the formation of various organic compounds. Additionally, it has been suggested that 6-MPH may act as a catalyst in certain reactions, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-MPH are not yet fully understood. However, it has been suggested that the compound may have an effect on the production of certain enzymes, hormones, and other molecules. Additionally, 6-MPH has been studied for its potential use in the treatment of certain diseases, including cancer, HIV, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-MPH has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, 6-MPH is a chiral compound, meaning that it can be used to synthesize compounds with different configurations. However, 6-MPH also has some limitations. It is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, the compound is sensitive to air and light, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 6-MPH. For example, further research could be conducted on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its potential use in the synthesis of new compounds and materials. Finally, research could be conducted on the development of new methods for the synthesis of 6-MPH, as well as the development of new methods for its use in lab experiments.
Métodos De Síntesis
6-MPH is typically synthesized through a multi-step process that involves the reaction of a variety of compounds, including ethyl acetoacetate, sodium hydroxide, and hydrochloric acid. The reaction is typically conducted in a reaction flask and requires the use of a reflux condenser. The reaction yields the desired product in a high yield, with the final product being purified through recrystallization.
Propiedades
IUPAC Name |
(6S)-6-methylpiperidin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-3-6(8)4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFMRQAUOAAUHP-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)






![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)





